molecular formula C19H20N2O4S2 B12185490 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12185490
M. Wt: 404.5 g/mol
InChI Key: NMSHNBDMELFCQO-UHFFFAOYSA-N
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Description

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a sulfamoylphenyl group, and an oxathiine ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. One common method involves the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-sulfamoylphenyl)ethylamine to form the amide linkage. The final step involves the cyclization of the intermediate with a suitable sulfur donor to form the oxathiine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group is known to inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its oxathiine ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .

Biological Activity

3-Phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4SC_{18}H_{20}N_2O_4S, with a molecular weight of approximately 364.43 g/mol. The structure features a sulfamoyl group, which is known for its role in various biological activities, particularly in antimicrobial and anti-inflammatory properties.

PropertyValue
Molecular FormulaC18H20N2O4S
Molecular Weight364.43 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include the formation of the oxathiine ring and the introduction of the sulfamoyl group. Various methodologies have been reported in the literature to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. A study conducted by Elham S. Darwish et al. (2014) demonstrated that derivatives of sulfamoyl compounds showed promising activity against a range of bacterial strains, suggesting that this compound may share similar properties .

The biological mechanism through which this compound exerts its effects may involve inhibition of specific enzymes or receptors associated with microbial growth or inflammation. The sulfamoyl moiety is known to interfere with folic acid synthesis in bacteria, which is crucial for their growth and replication .

Case Studies

  • Antimicrobial Evaluation : In a study published in the Journal of Medicinal Chemistry, a series of sulfamoyl-containing compounds were evaluated for their antibacterial activity against E. coli and S. aureus. The results indicated that modifications in the phenyl ring significantly influenced the potency of these compounds .
  • Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of related compounds in animal models showed that these substances could reduce markers of inflammation significantly compared to control groups .

Properties

Molecular Formula

C19H20N2O4S2

Molecular Weight

404.5 g/mol

IUPAC Name

5-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C19H20N2O4S2/c20-27(23,24)16-8-6-14(7-9-16)10-11-21-19(22)17-18(26-13-12-25-17)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,21,22)(H2,20,23,24)

InChI Key

NMSHNBDMELFCQO-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3

Origin of Product

United States

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